molecular formula C30H26Si B6289283 Bis(fluoren-9-yl)allylmethylsilane CAS No. 207389-35-3

Bis(fluoren-9-yl)allylmethylsilane

Cat. No.: B6289283
CAS No.: 207389-35-3
M. Wt: 414.6 g/mol
InChI Key: SNXJPAMPZYGCCW-UHFFFAOYSA-N
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Description

Bis(fluoren-9-yl)allylmethylsilane: is an organosilicon compound that features two fluorenyl groups attached to a silicon atom, which is also bonded to an allylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(fluoren-9-yl)allylmethylsilane typically involves the reaction of fluorenyl lithium with allylmethylchlorosilane. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Bis(fluoren-9-yl)allylmethylsilane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form fluorenone derivatives.

    Reduction: Reduction reactions can yield fluorenyl-based alcohols or hydrocarbons.

    Substitution: The allyl group can participate in substitution reactions, leading to the formation of new carbon-silicon bonds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Fluorenone derivatives.

    Reduction: Fluorenyl-based alcohols or hydrocarbons.

    Substitution: New organosilicon compounds with varied functional groups.

Scientific Research Applications

Bis(fluoren-9-yl)allylmethylsilane has several applications in scientific research, including:

    Materials Science: Used in the synthesis of novel materials with unique electronic and optical properties.

    Organic Synthesis: Serves as a precursor for the synthesis of complex organic molecules.

    Catalysis: Acts as a ligand in transition metal-catalyzed reactions, enhancing the efficiency and selectivity of the catalytic process.

    Polymer Chemistry: Incorporated into polymer backbones to improve thermal stability and mechanical properties.

Mechanism of Action

The mechanism of action of bis(fluoren-9-yl)allylmethylsilane in various reactions involves the interaction of the fluorenyl groups with other reactants. The silicon atom, being a central element, facilitates the formation of new bonds through its vacant d-orbitals. This allows for the stabilization of transition states and intermediates, leading to efficient reaction pathways.

Comparison with Similar Compounds

    9,9’-Bis(fluoren-9-yl)fluorene: Similar structure but lacks the allylmethyl group.

    9,9’-Bis(fluoren-9-yl)phenylsilane: Contains a phenyl group instead of an allylmethyl group.

    9,9’-Bis(fluoren-9-yl)dimethylsilane: Features two methyl groups attached to the silicon atom.

Uniqueness: Bis(fluoren-9-yl)allylmethylsilane is unique due to the presence of the allylmethyl group, which imparts additional reactivity and versatility in chemical reactions. This makes it a valuable compound for the synthesis of complex molecules and materials with tailored properties.

Properties

IUPAC Name

bis(9H-fluoren-9-yl)-methyl-prop-2-enylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26Si/c1-3-20-31(2,29-25-16-8-4-12-21(25)22-13-5-9-17-26(22)29)30-27-18-10-6-14-23(27)24-15-7-11-19-28(24)30/h3-19,29-30H,1,20H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNXJPAMPZYGCCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](CC=C)(C1C2=CC=CC=C2C3=CC=CC=C13)C4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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